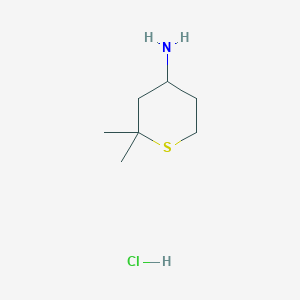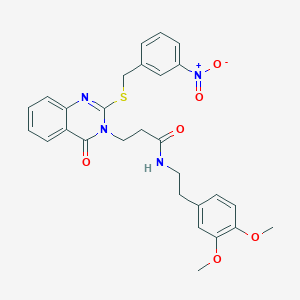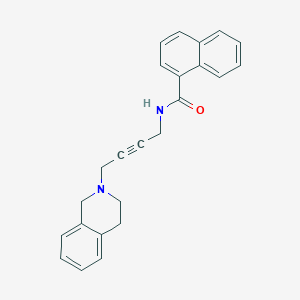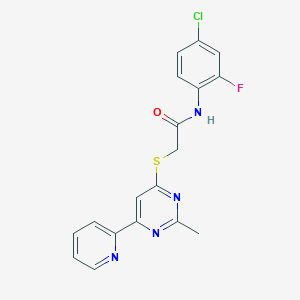![molecular formula C15H13F3N2O2S B2919715 2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 1022457-10-8](/img/structure/B2919715.png)
2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Supramolecular Aggregation through Interactions
Research on polysubstituted pyridines, including compounds with functionalities similar to the target compound, reveals their ability to form nearly planar structures stabilized by intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π. These interactions facilitate supramolecular aggregation, highlighting the potential of these compounds in the development of materials with specific molecular architectures for applications in nanotechnology and material science (Suresh et al., 2007).
Antimycobacterial Agents
A study on the synthesis of highly functionalized pyridines demonstrated their potential as antimycobacterial agents. The research emphasizes the ability to design novel heterocycles with specific biological activities, suggesting the application of structurally related compounds in developing new therapeutic agents against Mycobacterium tuberculosis (Kumar Raju et al., 2010).
Novel Pyridothienopyrimidines Synthesis
Research on the reactions of 2-functionalized amino-thieno[2,3-b]pyridines has led to the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. This demonstrates the compound's utility in synthesizing complex heterocyclic systems, which could have applications in pharmaceuticals and material science (Abdel-rahman et al., 2003).
Synthesis and Cytotoxic Activity of Thiopyrimidine Derivatives
A study on the synthesis of thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate explored their structural characterization and cytotoxic activity. This highlights the potential use of similar sulfanyl-substituted pyridines in developing compounds with cytotoxic properties for cancer research (Stolarczyk et al., 2018).
Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can result in a therapeutic effect .
Biochemical Pathways
For example, some compounds with a trifluoromethoxyphenyl group have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation
Pharmacokinetics
The presence of the trifluoromethoxy group may enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have potential anti-inflammatory, antiviral, or anticancer effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For example, the trifluoromethoxy group in this compound may enhance its stability under various environmental conditions . .
properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-2-23-14-12(4-3-9-19-14)13(21)20-10-5-7-11(8-6-10)22-15(16,17)18/h3-9H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLFKYQPMAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)
![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2919640.png)


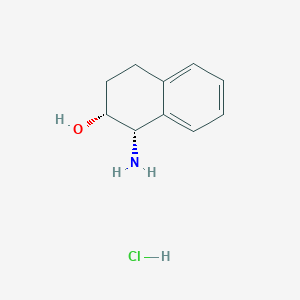
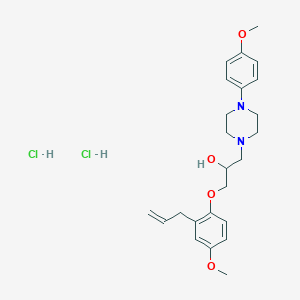

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
